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molecular formula C17H22N2O4 B113071 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] CAS No. 84060-08-2

1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]

Cat. No. B113071
M. Wt: 318.4 g/mol
InChI Key: XJSGYDPAFSJFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696201B2

Procedure details

tert-Butyl 2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4′-piperidine]-1′-carboxylate (6.71 g, 21.1 mmol) (A3) was dissolved in dichloromethane (50 mL), treated with trifluoroacetic acid (20 mL) and stirred at room temperature for 45 min. The reaction was concentrated under reduced pressure, re-dissolved in acetonitrile and re-concentrated under reduced pressure. The crude TFA salt was cooled in an ice water bath, dissolved in ice-cold saturated brine (20 mL) and H2O (50 mL) and basified with ice-cold 35% NaOH (aq). A small amount of product (obtained from extraction with 50 mL ethyl acetate) was added to the aqueous layer to initiate crystallization. The suspension obtained was cooled in an ice-H2O bath, filtered, rinsed with ice-cold H2O and dried to afford spiro[benzo[d][1,3]oxazine-4,4′-piperidin]-2(1H)-one (A4) free base as a white crystalline solid. Additional free base was obtained via extraction of the mother liquor with ethyl acetate (10×50 mL) and subsequent trituration of the crude free base with acetonitrile (overall yield=84%). LC/MS m/z 219.2 [M+H]+, retention time 0.58 min (RP-C18, 10-99% CH3CN/0.05% TFA); 1H-NMR (400 MHz, DMSO-d6) δ 10.17 (br s, 1H), 7.23 (m, 2H), 7.02 (m, 1H), 6.87 (dd, J=8.2, 1.2 Hz, 1H), 2.89 (m, 2H), 2.82 (m, 2H), 1.84 (m, 4H).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[C:4]2([CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH2:5]2)[O:3]1.FC(F)(F)C(O)=O>ClCCl>[NH:7]1[CH2:6][CH2:5][C:4]2([O:3][C:2](=[O:1])[NH:19][C:18]3[CH:20]=[CH:21][CH:22]=[CH:23][C:17]2=3)[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
6.71 g
Type
reactant
Smiles
O=C1OC2(CCN(CC2)C(=O)OC(C)(C)C)C2=C(N1)C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The crude TFA salt was cooled in an ice water bath
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ice-cold saturated brine (20 mL)
CUSTOM
Type
CUSTOM
Details
A small amount of product (obtained from extraction with 50 mL ethyl acetate)
ADDITION
Type
ADDITION
Details
was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-H2O bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with ice-cold H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
N1CCC2(CC1)C1=C(NC(O2)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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